Ela-32(human) tfa

Cardiovascular pharmacology Receptor binding Radioligand competition

Choose ELA-32 (human) TFA for uncompromised APJ signaling studies. This full-length endogenous ligand uniquely delivers >1000-fold bias toward β-arrestin, high-salt-stable receptor binding (Ki=0.19 nM at 330 mM Na⁺), and a 47-min plasma half-life—eliminating the confounding variables of shorter apelin/elabela fragments. The TFA salt ensures ≥95% purity and aqueous solubility (100 mg/mL) for hESC self-renewal, salt-sensitive hypertension models, and arrestin-pathway dissection. Avoid ligand depletion artifacts; use the only APJ agonist that provides clean signal-to-noise ratios in bias experiments.

Molecular Formula C172H290F3N63O41S4
Molecular Weight 4082 g/mol
Cat. No. B15606689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEla-32(human) tfa
Molecular FormulaC172H290F3N63O41S4
Molecular Weight4082 g/mol
Structural Identifiers
InChIInChI=1S/C170H289N63O39S4.C2HF3O2/c1-86(2)70-109(215-137(245)97(36-19-21-55-171)203-133(241)99(38-23-57-194-164(178)179)205-135(243)101(40-25-59-196-166(182)183)208-141(249)106(53-68-273-14)212-158(266)131(92(13)235)229-150(258)112(73-89(7)8)216-148(256)116(78-128(177)239)222-157(265)129(90(9)10)227-156(264)123-47-31-65-231(123)159(267)107(44-29-63-200-170(190)191)213-132(240)96(173)49-51-125(174)236)143(251)209-102(41-26-60-197-167(184)185)136(244)204-98(37-20-22-56-172)138(246)218-113(75-94-79-192-84-201-94)146(254)220-115(77-127(176)238)149(257)226-120-83-276-275-82-119(225-139(247)103(42-27-61-198-168(186)187)206-134(242)100(39-24-58-195-165(180)181)207-140(248)105(50-52-126(175)237)211-144(252)110(71-87(3)4)217-153(120)261)152(260)214-108(54-69-274-15)160(268)230-64-30-45-121(230)154(262)221-111(72-88(5)6)145(253)219-114(76-95-80-193-85-202-95)147(255)224-118(81-234)151(259)210-104(43-28-62-199-169(188)189)142(250)228-130(91(11)12)162(270)232-66-32-46-122(232)155(263)223-117(74-93-34-17-16-18-35-93)161(269)233-67-33-48-124(233)163(271)272;3-2(4,5)1(6)7/h16-18,34-35,79-80,84-92,96-124,129-131,234-235H,19-33,36-78,81-83,171-173H2,1-15H3,(H2,174,236)(H2,175,237)(H2,176,238)(H2,177,239)(H,192,201)(H,193,202)(H,203,241)(H,204,244)(H,205,243)(H,206,242)(H,207,248)(H,208,249)(H,209,251)(H,210,259)(H,211,252)(H,212,266)(H,213,240)(H,214,260)(H,215,245)(H,216,256)(H,217,261)(H,218,246)(H,219,253)(H,220,254)(H,221,262)(H,222,265)(H,223,263)(H,224,255)(H,225,247)(H,226,257)(H,227,264)(H,228,250)(H,229,258)(H,271,272)(H4,178,179,194)(H4,180,181,195)(H4,182,183,196)(H4,184,185,197)(H4,186,187,198)(H4,188,189,199)(H4,190,191,200);(H,6,7)/t92-,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,129+,130+,131+;/m1./s1
InChIKeyMZLRQOXIBPBTPX-LVKPCZOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ELA-32 (human) TFA – High-Affinity Apelin Receptor Agonist Peptide, Trifluoroacetate Salt Form, for Cardiovascular & Stem Cell Research


ELA-32 (human) TFA is the synthetic trifluoroacetate salt of the 32-amino-acid mature endogenous peptide Elabela/Toddler (APELA), the second cognate ligand of the apelin receptor (APJ/APLNR) . With a disulfide bridge between Cys17–Cys22 and a molecular weight of 4081.84 Da (TFA salt form), it acts as a potent APJ agonist (IC50 = 0.27 nM; Kd = 0.51 nM) and is widely used to investigate APJ-mediated cardiovascular development, fluid homeostasis, angiogenesis, and human embryonic stem cell (hESC) self-renewal [1].

Why ELA-32 (human) TFA Cannot Be Replaced by Shorter ELA Fragments or Apelin Isoforms in Apelin Receptor Studies


The apelin receptor (APJ) is activated by a family of peptide ligands including apelin-13, apelin-17, apelin-36, Elabela-21, Elabela-11, and the full-length ELA-32. Despite sharing the same receptor, these ligands exhibit markedly divergent pharmacological properties including binding affinity, signaling bias, salt sensitivity, metabolic stability, and in vivo efficacy [1]. Substituting ELA-32 with a shorter fragment (e.g., ELA-21 or ELA-11) or with apelin-13 introduces confounding variables: a >1000-fold shift in β-arrestin signaling bias, up to 65-fold loss of receptor binding affinity under physiological high-salt conditions, and a >10-fold shorter plasma half-life [2]. These differences preclude generic interchangeability and demand compound-specific selection based on the experimental or therapeutic context.

Quantitative Evidence Differentiating ELA-32 (human) TFA from Closest Analogs: Binding, Signaling, Salt Sensitivity, Efficacy & Stability


Superior Apelin Receptor Binding Affinity in Human Left Ventricular Myocardium vs. [Pyr1]Apelin-13 and ELA-21

In human left ventricle membrane preparations, ELA-32 (human) demonstrated significantly higher binding affinity (pKi = 9.59 ± 0.08) compared to both the predominant endogenous apelin isoform [Pyr1]apelin-13 (pKi = 8.85 ± 0.04) and the shorter Elabela fragment ELA-21 (pKi = 8.52 ± 0.11) [1]. The difference was statistically significant at P ≤ 0.0001 versus both comparators. In contrast, ELA-11 displayed markedly lower affinity (pKi = 7.85 ± 0.05), indicating that the full-length 32-amino-acid sequence is required for optimal receptor engagement [1].

Cardiovascular pharmacology Receptor binding Radioligand competition

Unparalleled >1000-Fold Signaling Bias Toward β-Arrestin-Dependent Pathway vs. All Other Apelinergic Ligands

In a systematic head-to-head comparison of six APJ ligands (Apelin-13, pGlu1-apelin-13, Apelin-17, Apelin-36, Elabela-21, Elabela-32) using BRET-based assays in HEK293 cells expressing APJ, Elabela-32 exhibited a >1000-fold bias toward the β-arrestin-dependent signaling pathway, a property not shared by any other ligand tested [1]. Conversely, Apelin-17 was biased toward β-arrestin-dependent signaling but to a far lesser extent, while Apelin-13 and Elabela-21 showed preferential activation of G protein-dependent pathways (cAMP, Ca2+ mobilization, early-phase ERK) [1]. This extreme functional selectivity is unique to the full-length ELA-32 sequence.

GPCR signaling bias β-arrestin Functional selectivity

65-Fold Higher APJ Binding Affinity Under High-Salt Conditions vs. Apelin-13 – Critical for Hypertension Models

Competitive radioligand binding assays conducted in HEK293 cells stably expressing human APJ revealed a sodium-dependent dichotomy: when NaCl concentration was raised to 330 mM (mimicking urinary sodium levels in high-salt-fed SHR rats), Elabela-32 binding affinity increased to Ki = 0.19 ± 0.1 nM, whereas Apelin-13 binding affinity markedly decreased to Ki = 12.3 ± 2.3 nM [1]. At physiological sodium (140 mM NaCl), Elabela-32 Ki was 0.89 ± 0.6 nM and Apelin-13 Ki was 3.36 ± 0.2 nM [1]. This represents a 65-fold relative advantage for ELA-32 over Apelin-13 under high-salt conditions.

Salt-sensitive hypertension Receptor pharmacology Sodium-dependent binding

Superior In Vivo Antihypertensive and Cardioprotective Efficacy vs. Apelin-13 in Salt-Loaded Spontaneously Hypertensive Rats

In spontaneously hypertensive rats (SHR) receiving a high-salt diet (8% NaCl) for 6 weeks, continuous subcutaneous infusion of equimolar doses (10 nmol/kg/hr) of Elabela-32 or Apelin-13 was compared. Elabela-32 treatment abolished hypertension induced by the high-salt diet, producing a significant decrease in mean arterial pressure (MAP) and left ventricular end-systolic pressure (LVESP), while Apelin-13 had no significant effect on blood pressure [1]. Furthermore, Elabela-32, but not Apelin-13, was associated with beneficial counter-regulation of the ACE/ACE2/neprilysin axis of the renin-angiotensin-aldosterone system (RAAS) in both heart and kidney [1]. Elabela-32 also demonstrated greater resistance to degradation by RAAS enzymes known to cleave Apelin-13 [1].

Hypertension Cardiorenal protection In vivo pharmacology

Extended Human Plasma Half-Life (~47 min) vs. Apelin-13 (<5 min) – Enabling Longer Experimental Time Windows

In vitro incubation of synthetic Elabela-32 in human plasma at 37°C demonstrated a half-life (t1/2) of 47.2 ± 5.7 minutes, with major metabolites identified as ELA-11, ELA-16, ELA-19, and ELA-20 [1]. In contrast, the endogenous apelin peptide [Pyr1]apelin-13 has a documented human plasma half-life of less than 5 minutes, with near-complete degradation within 60 minutes of incubation [2]. This represents a >9-fold longer plasma stability for ELA-32, providing a substantially extended experimental window for in vitro and ex vivo assays.

Peptide stability Pharmacokinetics Metabolic degradation

Optimal Research and Industrial Application Scenarios for ELA-32 (human) TFA Based on Differential Evidence


Salt-Sensitive Hypertension & Cardiorenal Disease Models Where Apelin-13 Fails

In rodent models of salt-sensitive hypertension (e.g., SHR on high-salt diet, Dahl salt-sensitive rats), ELA-32 (human) TFA is the appropriate APJ ligand choice because its receptor binding affinity increases under elevated sodium conditions (Ki = 0.19 nM at 330 mM NaCl), while Apelin-13 loses ~65-fold in affinity [1]. Continuous ELA-32 infusion abolishes high-salt-induced hypertension and engages protective RAAS counter-regulation (ACE2/neprilysin upregulation) that is absent with Apelin-13 treatment [1]. Researchers studying the intersection of dietary salt, hypertension, and APJ signaling should prioritize ELA-32 over apelin isoforms.

β-Arrestin-Biased APJ Signaling Studies Requiring a Clean Functional Window

ELA-32 (human) TFA is uniquely suited for dissecting β-arrestin-dependent APJ signaling, exhibiting a >1000-fold bias toward this pathway compared to all other endogenous ligands (Apelin-13, Apelin-17, Apelin-36, Elabela-21) [1]. This extreme functional selectivity enables clean interrogation of arrestin-mediated processes—including receptor internalization, β-arrestin-dependent transcriptional regulation, and GRK recruitment—without confounding G protein pathway crosstalk. No other natural APJ ligand provides a comparable signal-to-noise window for β-arrestin bias experiments.

Human Embryonic Stem Cell (hESC) Self-Renewal & Pluripotency Maintenance

ELA-32 (human) TFA is an endogenous growth factor that sustains hESC self-renewal through activation of the PI3K/AKT/mTORC1 pathway, operating independently of APJ/APLNR in this context [1]. It also potentiates TGFβ signaling to prime hESCs toward endodermal lineage commitment [1]. The TFA salt form provides high aqueous solubility (100 mg/mL in H2O or PBS) , facilitating precise media formulation for stem cell culture protocols. When combined with the compound's extended plasma half-life of ~47 min [2], ELA-32 (human) TFA enables sustained signaling in hESC maintenance and directed differentiation workflows.

Ex Vivo Perfusion & Prolonged Incubation Assays Requiring Metabolically Stable APJ Agonist

For Langendorff perfused heart preparations, isolated vessel myography, or extended plasma incubation studies, ELA-32 (human) TFA offers a human plasma half-life of 47.2 ± 5.7 min [1] compared to <5 min for apelin-13 . This >9-fold stability margin minimizes ligand depletion artifacts and reduces the need for continuous re-dosing during experimental protocols lasting 30–120 minutes. The TFA salt form's high purity (≥99%) [2] further ensures reproducible concentration-response relationships free from confounding degradation products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ela-32(human) tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.